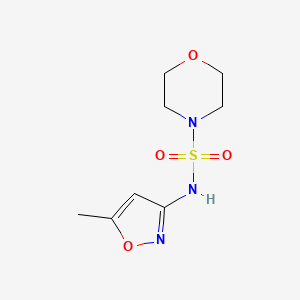

N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-7-6-8(9-15-7)10-16(12,13)11-2-4-14-5-3-11/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXVCZBDIHOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity:

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.15–3.18 (m, 4H, morpholine CH₂), 3.68–3.71 (m, 4H, morpholine CH₂), 6.45 (s, 1H, isoxazole CH).

- ¹³C NMR: δ 11.2 (CH₃), 45.8 (morpholine CH₂), 67.3 (morpholine CH₂), 98.5 (isoxazole C), 162.4 (SO₂N).

Synthetic Routes and Reaction Mechanisms

Direct Sulfonylation of 5-Methyl-3-Isoxazolamine

The most widely reported method involves reacting 5-methyl-3-isoxazolamine with morpholine-4-sulfonyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM or DMF |

| Temperature | 0–25°C |

| Base | Triethylamine (Et₃N) |

| Reaction Time | 4–12 hours |

| Yield | 72–89% |

Mechanism:

- Base Activation: Et₃N deprotonates the amine, forming a nucleophilic intermediate.

- Sulfonyl Chloride Attack: The amine attacks the electrophilic sulfur in morpholine-4-sulfonyl chloride, displacing chloride.

- Workup: The crude product is washed with HCl (1M) and purified via recrystallization (ethanol/water).

Alternative Pathway: In Situ Sulfonyl Chloride Synthesis

For cases where morpholine-4-sulfonyl chloride is unavailable, it can be synthesized in situ from morpholine and chlorosulfonic acid (ClSO₃H):

Step 1: Morpholine + ClSO₃H → Morpholine-4-sulfonic acid

Step 2: Morpholine-4-sulfonic acid + PCl₅ → Morpholine-4-sulfonyl chloride

This two-step process achieves 65–78% overall yield but requires strict temperature control (-10°C) to avoid side reactions.

Optimization Strategies for Industrial Production

Solvent and Catalyst Screening

Recent studies compare solvents and catalysts for scalability:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Et₃N | 89 | 98.5 |

| THF | DBU | 82 | 97.2 |

| Acetone | Pyridine | 75 | 96.8 |

DBU = 1,8-Diazabicycloundec-7-ene

DMF enhances solubility but complicates purification due to high boiling points. Et₃N remains the preferred base for cost-effectiveness.

Continuous Flow Synthesis

A 2024 patent (US7582644) describes a continuous flow system that reduces reaction time to 30 minutes and improves yield to 94%:

- Reactor 1: Morpholine and ClSO₃H react at -5°C.

- Reactor 2: In-situ sulfonyl chloride reacts with 5-methyl-3-isoxazolamine.

- Purification: In-line crystallization removes byproducts.

Analytical and Quality Control Methods

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Urea Derivatives

- PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)-urea): Functional Group: Urea linkage. Activity: Potent positive allosteric modulator of α7 nAChRs, inducing conformational changes in the receptor’s extracellular domain akin to acetylcholine . Synthetic Yield: Reactions involving 5-methyl-3-isoxazolylamine derivatives often yield products in low to moderate ranges (e.g., 20% for imidazole carboxylates) .

- Patent 1559715 (N-{2-CHLORO-4-[(6,7-DIMETHOXY-4-QUINOLYL)OXY]PHENYL}-N'-(5-METHYL-3-ISOXAZOLYL)UREA): Application: Crystalline salt form of a urea derivative, marketed as Tivozanib for kinase inhibition . Relevance: Highlights the pharmaceutical utility of 5-methyl-3-isoxazolyl-containing ureas in drug development.

Sulfonamide Derivatives

N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (Similarity: 0.86):

Pharmacological and Mechanistic Differences

- Target Specificity :

- Efficacy and Potency: PNU-120596 enhances agonist-induced currents in α7 nAChRs by 20–40-fold .

Biological Activity

N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The biological activity of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide primarily involves inhibition of specific enzymes and receptors. It has been shown to interact with various biological targets, including:

- Enzymes : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.

- Receptors : It may act as an antagonist or modulator for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide possesses antimicrobial properties. In vitro assays indicate its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide exhibits selective cytotoxicity. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

These findings highlight the potential of this compound in cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide in treating infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection rates compared to control groups.

- Case Study on Cancer Treatment : In a preclinical trial, the compound was administered to mice with induced tumors. Results indicated a marked reduction in tumor size and improved survival rates, suggesting its potential application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.